molecular formula C22H22FN3O2S B1665730 Altanserin CAS No. 76330-71-7

Altanserin

Numéro de catalogue B1665730
Numéro CAS: 76330-71-7
Poids moléculaire: 411.5 g/mol
Clé InChI: SMYALUSCZJXWHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Altanserin is a compound that binds to the 5-HT 2A receptor (5-Hydroxytryptamine 2A receptor). It is labeled with the isotope fluorine-18 and is used as a radioligand in positron emission tomography (PET) studies of the brain, i.e., studies of the 5-HT 2A neuroreceptors .


Synthesis Analysis

Altanserin can be synthesized through a Ni-mediated oxidative fluorination using [18F]fluoride . The synthesis process takes approximately 70 minutes, and the end product has high chemical and radiochemical purities of > 99% .


Molecular Structure Analysis

The molecular formula of Altanserin is C22H22FN3O2S . It has a molar mass of 411.50 g·mol −1 .


Chemical Reactions Analysis

Altanserin binds to the 5-HT 2A receptor, which is a type of serotonin receptor. This binding is used in PET studies to visualize and quantify the 5-HT 2A receptor in the brain .


Physical And Chemical Properties Analysis

Altanserin is a yellowish solid . Its chemical formula is C22H22FN3O2S, and it has a molar mass of 411.50 g·mol −1 .

Applications De Recherche Scientifique

Serotonin 2A Receptor Imaging

    Application : PET scans with

    18F^{18}F18F

    -altanserin allow researchers to visualize and quantify 5-HT2A receptor distribution and density. This imaging technique provides insights into various neuropsychiatric disorders, including Alzheimer’s disease, Parkinson’s disease, schizophrenia, and depression.

Endogenous Serotonin Level Assessment

    Estimation : PET scans using -altanserin at baseline and stimulated states allow estimation of changes in endogenous serotonin levels. Reduction in binding potential (BP) indicates increased serotonin caused by pharmacological or cognitive stimuli.

Selective Serotonin Reuptake Inhibitor (SSRI) Studies

    PET Scans : -altanserin PET studies before and after SSRI treatment reveal altered BP in brain regions.

Drug Development and Validation

Safety And Hazards

Altanserin should be handled with care to avoid contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound. In case of accidental contact, it is advised to wash off with soap and plenty of water .

Propriétés

IUPAC Name

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYALUSCZJXWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5043891
Record name Altanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Altanserin

CAS RN

76330-71-7
Record name Altanserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76330-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Altanserin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALTANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5015H744JQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Altanserin
Reactant of Route 2
Reactant of Route 2
Altanserin
Reactant of Route 3
Reactant of Route 3
Altanserin
Reactant of Route 4
Reactant of Route 4
Altanserin
Reactant of Route 5
Reactant of Route 5
Altanserin
Reactant of Route 6
Altanserin

Q & A

Q1: How does altanserin interact with its target receptor?

A1: Altanserin binds to the serotonin 5-HT2A receptor, specifically targeting the receptor's active site. This binding effectively blocks the ability of serotonin and other agonists to activate the receptor. [, , ]

Q2: What are the downstream effects of altanserin binding to 5-HT2A receptors?

A2: By antagonizing 5-HT2A receptors, altanserin inhibits the downstream signaling cascades normally triggered by serotonin binding. This inhibition can lead to a variety of effects depending on the specific brain region and the physiological processes involved. [, ]

Q3: What is the molecular formula and weight of altanserin?

A3: Altanserin has the molecular formula C22H22FN3O3S and a molecular weight of 427.5 g/mol. [, ]

Q4: Is there any spectroscopic data available for altanserin?

A4: While the provided research does not delve into detailed spectroscopic analysis of altanserin, studies often utilize techniques like high-performance liquid chromatography (HPLC) to separate and identify altanserin and its metabolites in biological samples. [, ]

Q5: How does altanserin perform under various storage conditions?

A5: Specific data regarding altanserin's stability under various storage conditions is not explicitly discussed in the provided research.

Q6: Does altanserin exhibit any catalytic properties?

A6: Altanserin is primarily recognized for its antagonistic activity towards 5-HT2A receptors. The provided research does not indicate any inherent catalytic properties associated with this compound.

Q7: Have computational methods been used to study altanserin?

A7: While the provided research predominantly focuses on in vitro and in vivo studies, computational modeling, such as QSAR (Quantitative Structure-Activity Relationship) analysis, can be valuable in predicting the affinity and selectivity of altanserin and related compounds. []

Q8: How do structural modifications of altanserin affect its activity and selectivity?

A8: Research suggests that the 4-benzoyl-piperidine moiety in altanserin is crucial for its binding to the 5-HT2A receptor. Modifications to this structure can significantly impact its affinity and selectivity. For instance, combining elements of altanserin with other antagonists like SR 46349B can lead to compounds with altered binding properties. []

Q9: Are there specific safety regulations regarding the handling and disposal of altanserin, particularly its radiolabeled form?

A9: The provided research primarily focuses on the scientific applications of altanserin. Information regarding specific safety regulations and handling protocols, particularly for the radiolabeled form, would fall under the purview of relevant regulatory bodies and institutional guidelines.

Q10: How is altanserin absorbed, distributed, metabolized, and excreted in the body?

A10: Research indicates that after intravenous administration, [18F]altanserin rapidly enters the brain and binds to 5-HT2A receptors with high affinity. Metabolism of altanserin results in both hydrophilic and lipophilic radiometabolites, some of which can cross the blood-brain barrier. [, , , ]

Q11: How long does it take for altanserin to reach equilibrium in the brain?

A11: Studies using a bolus plus constant infusion paradigm of [18F]altanserin show that steady-state concentrations in the brain are achieved within 2 hours and remain stable for up to 3 hours. []

Q12: What preclinical models are used to study the effects of altanserin?

A12: Altanserin's effects have been investigated in various preclinical models, including:

  • Rodent models: Rat brain homogenates have been used to study [18F]altanserin binding characteristics, and in vivo microdialysis in rats has been employed to assess the drug's effects on dopamine release. [, ]
  • Non-human primate models: PET studies in baboons have been conducted to investigate the binding kinetics and pharmacological specificity of [18F]altanserin and its deuterated derivative. [, ]
  • Pig models: [18F]altanserin has been used in PET studies with pigs to investigate its suitability for imaging 5-HT2A receptors in a large animal model. []

Q13: What is the safety profile of altanserin?

A13: The provided research focuses on the application of altanserin as a research tool and does not provide a comprehensive safety profile. Toxicity and adverse effects data are essential considerations for any potential clinical application of this compound.

Q14: What are the current methods used to deliver altanserin to the brain?

A14: Current research primarily utilizes intravenous administration of [18F]altanserin for PET imaging studies to assess 5-HT2A receptor binding in the brain. [, ]

Q15: How is altanserin quantified in biological samples?

A15: High-performance liquid chromatography (HPLC) is a key analytical technique employed in altanserin research, primarily for separating and quantifying the radiotracer and its metabolites in plasma samples. [, ]

Q16: What is the environmental impact of altanserin?

A16: The provided research primarily focuses on the pharmacological and imaging applications of altanserin. Information regarding its environmental impact and degradation pathways would require further investigation.

Q17: What is known about the solubility of altanserin in various media?

A17: Specific data regarding altanserin's solubility in different media is not extensively discussed in the provided research.

Q18: How are the analytical methods used for altanserin validated?

A18: While the research employs techniques like HPLC for analysis, specific details regarding method validation parameters such as accuracy, precision, and specificity are not explicitly provided. []

Q19: What quality control measures are in place for altanserin used in research?

A19: While the research highlights the importance of radiolabeling and purification processes for [18F]altanserin, specific details regarding broader quality control measures are not elaborated upon. [, ]

Q20: Does altanserin induce any immune response?

A20: The provided research primarily focuses on the neurological effects of altanserin and does not provide information about its potential immunogenicity.

Q21: Does altanserin interact with any drug transporters, particularly at the blood-brain barrier?

A21: Research indicates that altanserin is a substrate for P-glycoprotein (P-gp), a transporter protein at the blood-brain barrier. This interaction can influence altanserin's brain penetration and distribution across different species. []

Q22: Does altanserin affect the activity of drug-metabolizing enzymes?

A22: The provided research does not provide specific details on altanserin's potential to induce or inhibit drug-metabolizing enzymes.

Q23: Is altanserin biodegradable?

A23: Specific information regarding altanserin's biodegradability is not available in the provided research.

Q24: Are there any alternative compounds to altanserin for 5-HT2A receptor imaging or research?

A24: Yes, several other radioligands are available for 5-HT2A receptor imaging and research, each with its own binding characteristics and advantages. Some notable alternatives include:

  • [11C]MDL 100907: A high-affinity antagonist with favorable selectivity for 5-HT2A receptors. [, ]
  • [18F]MH.MZ: A newer radioligand that combines the selectivity profile of MDL 100907 with the benefits of fluorine-18 labeling. []
  • [11C]Cimbi-36: Another antagonist radioligand used for in vivo imaging of 5-HT2A receptors. [, ]

Q25: Are there specific guidelines for the disposal of altanserin, particularly its radiolabeled form?

A25: The disposal of radiolabeled compounds, including [18F]altanserin, is subject to strict regulations and guidelines to ensure environmental and personnel safety. These guidelines vary depending on local regulations and institutional policies.

Q26: What research infrastructure is necessary for conducting studies with altanserin?

A26: Research involving [18F]altanserin typically requires specialized facilities equipped for:

  • Radiochemistry: Synthesis and purification of the radiolabeled compound. [, ]
  • Positron Emission Tomography (PET): Acquiring and analyzing brain images. [, ]
  • Data analysis: Processing and interpreting imaging and pharmacological data. [, ]

Q27: When was altanserin first synthesized and used in research?

A27: Altanserin was first synthesized and its pharmacological properties were described in the late 1980s. Early research focused on its potential as an antipsychotic drug, but it was later recognized as a valuable tool for studying 5-HT2A receptors in vivo. []

Q28: How does altanserin research contribute to a broader understanding of brain function and disorders?

A28: Altanserin research using PET imaging has provided valuable insights into:

  • Neurotransmitter systems: The role of the serotonergic system in various neuropsychiatric disorders, including depression, schizophrenia, and Tourette's syndrome. [, , ]
  • Drug development: Evaluating the mechanism of action and target engagement of drugs that interact with 5-HT2A receptors. [, , ]
  • Brain imaging techniques: Advancing the development and validation of PET imaging protocols for studying serotonin receptors in the living brain. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.